molecular formula C26H26N2O B119559 AM1220 azepane isomer CAS No. 1348081-04-8

AM1220 azepane isomer

Cat. No. B119559
M. Wt: 382.5 g/mol
InChI Key: ZDCZZWAEXISRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM1220 azepane isomer is a synthetic cannabinoid . It is an isomer of AM1220 in which the piperidine group has been replaced with azepane . The formal name of this compound is (1-( (1-methylazepan-3-yl)methyl)-1H-indol-3-yl) (naphthalen-1-yl)methanone .


Synthesis Analysis

The synthesis of AM1220 azepane isomer has been described in the literature . The compound was isolated by silica gel column chromatography and identified through a combination of liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .


Molecular Structure Analysis

The molecular formula of AM1220 azepane isomer is C26H26N2O . The structure of the compound was verified using nuclear magnetic resonance spectroscopy .


Physical And Chemical Properties Analysis

AM1220 azepane isomer has a molecular weight of 382.5 . It has a solubility of 20 mg/ml in DMF, 0.25 mg/ml in DMF:PBS (pH 7.2) (1:3), 5 mg/ml in DMSO, and 0.15 mg/ml in ethanol .

Scientific Research Applications

Forensic Toxicology

  • Analysis of Azepane Isomers : A study conducted in Tokyo identified new compounds in commercial products, including the azepane isomer of AM-2233 and AM-1220. These compounds were identified using advanced techniques like liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy (Nakajima et al., 2012).

Medicinal Chemistry

  • Pharmaceutical Significance of Azepane-Based Motifs : Azepane-based compounds, including derivatives, have shown a variety of pharmacological properties. Over 20 azepane-based drugs are FDA-approved for treating diseases like cancer, Alzheimer's, and tuberculosis. This review emphasizes the structure-activity relationship and potential bioactive compounds for drug discovery (Zha et al., 2019).

  • Optimization of Azepane Derivatives as PKB Inhibitors : Research into novel azepane derivatives for inhibiting protein kinase B (PKB-alpha) and protein kinase A (PKA) identified several compounds with significant in vitro activity and stability in plasma (Breitenlechner et al., 2004).

Organic Chemistry

  • Azepanium Ionic Liquids : A study explored the synthesis of a new family of room-temperature ionic liquids from azepane, highlighting potential applications in mitigating disposal issues in the polyamide industry (Belhocine et al., 2011).

  • Synthesis of Orthogonally Protected Azepane β-Amino Esters : This research presented a method for preparing azepane β-amino esters, starting from bicyclic β-lactam isomers. The compounds hold promise for enantiomerically pure form preparation (Kazi et al., 2010).

  • Enantioselective Organocatalyzed Synthesis of Azepanes : A novel approach for the enantioselective synthesis of azepane moieties was reported, utilizing a domino synthesis strategy. This method opens new avenues for synthesizing optically active azepane derivatives (Goudedranche et al., 2014).

Safety And Hazards

The physiological and toxicological properties of AM1220 azepane isomer have not been explored . It is intended for forensic and research applications and is not for human or veterinary use .

Future Directions

The future directions for research on AM1220 azepane isomer are not clear at this time. Given its status as a synthetic cannabinoid, it is likely that future research will focus on understanding its physiological and toxicological properties, as well as its potential uses in forensic and research applications .

properties

IUPAC Name

[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZZWAEXISRJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043056
Record name [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AM1220 azepane isomer

CAS RN

1348081-04-8
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348081048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CR0LAO0TI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AM1220 azepane isomer
Reactant of Route 2
AM1220 azepane isomer
Reactant of Route 3
Reactant of Route 3
AM1220 azepane isomer
Reactant of Route 4
AM1220 azepane isomer
Reactant of Route 5
AM1220 azepane isomer
Reactant of Route 6
Reactant of Route 6
AM1220 azepane isomer

Citations

For This Compound
3
Citations
S Watanabe, U Kuzhiumparambil, S Fu - Forensic Toxicology, 2018 - Springer
… The presence of the AM1220 azepane isomer may complicate interpretation of the pharmacological effects of AM1220, as the azepane isomer itself is shown to have binding affinities …
Number of citations: 21 link.springer.com
M Di Rago, S Pantatan, M Hargreaves… - Journal of Analytical …, 2021 - academic.oup.com
The described procedure provides a rapid technique for the detection and semi-quantitation of a large number of drugs in blood. This procedure uses a minimal sample volume and …
Number of citations: 27 academic.oup.com
阿久津守, 杉江謙一, 斉藤貢一 - 分析化学, 2017 - jstage.jst.go.jp
Photoionization (PI), a soft ionization technique, can provide molecular ion information without causing complete fragmentation of the molecule. Gas chromatography/mass spectrometry …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.